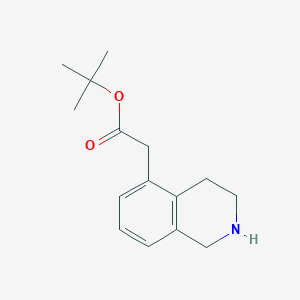
tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogenic microorganisms. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: This compound has a similar isoquinoline core but differs in the functional groups attached to the nitrogen atom.
tert-Butyl acetate: While structurally different, it shares the tert-butyl ester functional group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the isoquinoline derivatives, which serves as a building block for various synthetic analogs
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-11-5-4-6-12-10-16-8-7-13(11)12/h4-6,16H,7-10H2,1-3H3 |
InChI Key |
KMEGSYWWLBFKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


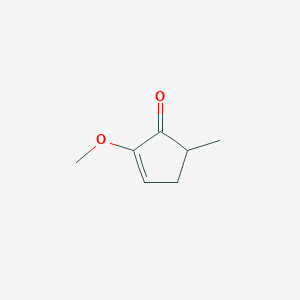
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
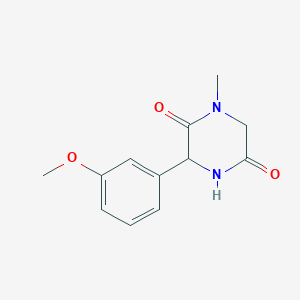


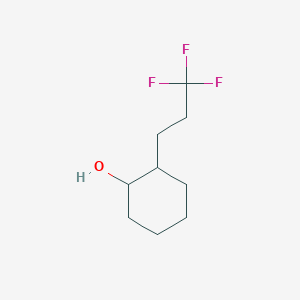
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
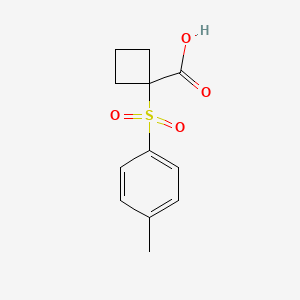
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
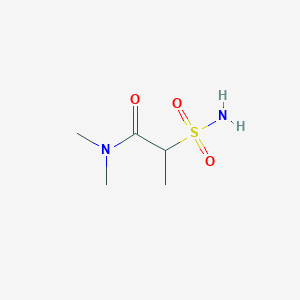

![2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)

